molecular formula C10H14BrNO2 B13285503 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol

2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol

Cat. No.: B13285503
M. Wt: 260.13 g/mol
InChI Key: FXKDLBIULMEGDN-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is a brominated phenolic compound featuring a secondary amine side chain with a hydroxyl group on the propan-2-yl moiety. The bromine atom at the 2-position of the phenol ring enhances electrophilic reactivity, while the (1-hydroxypropan-2-yl)amino group facilitates hydrogen bonding and metal coordination, as demonstrated in polymeric cadmium(II) complexes derived from analogous structures . The compound’s synthetic versatility is highlighted by its adaptability to nucleophilic substitution and condensation reactions, common in the preparation of bioactive molecules and coordination polymers .

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-6-[(1-hydroxypropan-2-ylamino)methyl]phenol

InChI

InChI=1S/C10H14BrNO2/c1-7(6-13)12-5-8-3-2-4-9(11)10(8)14/h2-4,7,12-14H,5-6H2,1H3

InChI Key

FXKDLBIULMEGDN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-6-hydroxybenzaldehyde or 2-Bromo-6-hydroxyphenol

The precursor 2-bromo-6-hydroxybenzaldehyde can be synthesized by selective bromination of 6-hydroxybenzaldehyde or via diazonium salt intermediates from 6-amino-phenol derivatives followed by Sandmeyer-type bromination reactions. For example, bromination of 5-methylphenol derivatives using bromine under controlled conditions yields brominated phenols with regioselectivity.

Parameter Details
Starting Material 6-Hydroxybenzaldehyde or 6-hydroxyphenol
Brominating Agent Bromine (Br2) or CuBr with hydrobromic acid
Reaction Conditions Ice-cooled, acidic aqueous medium, temperature <10°C
Yield Variable, typically 20-60% depending on method

Introduction of the Aminoalkyl Side Chain

The key step involves the attachment of the (1-hydroxypropan-2-yl)amino methyl group at the 6-position via the phenolic hydroxyl or aldehyde functional group. Two main approaches are reported:

  • Reductive Amination: Reacting 2-bromo-6-hydroxybenzaldehyde with (1-hydroxypropan-2-yl)amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine linkage at the aldehyde position.

  • Nucleophilic Substitution: Using 2-bromo-6-(chloromethyl)phenol or similar halogenated intermediates to react with (1-hydroxypropan-2-yl)amine under basic conditions to substitute the halogen with the amino alcohol moiety.

Step Reagents/Conditions Outcome
Reductive Amination 2-Bromo-6-hydroxybenzaldehyde + (1-hydroxypropan-2-yl)amine + NaBH3CN Formation of secondary amine
Nucleophilic Substitution 2-Bromo-6-(chloromethyl)phenol + (1-hydroxypropan-2-yl)amine, base (K2CO3 or NaH) Aminoalkyl substitution

Purification and Characterization

  • Purification is typically done by column chromatography using silica gel with hexane/ethyl acetate mixtures.
  • Crystallization from ethanol or ethyl acetate/ethanol mixtures can yield pure crystals.
  • Characterization includes NMR spectroscopy, mass spectrometry, and X-ray crystallography (for related compounds).

Experimental Example (Literature-Based)

An example synthesis adapted from closely related compounds:

Step Procedure Yield (%) Notes
1 Bromination of 6-hydroxybenzaldehyde with bromine in acidic aqueous medium at <10°C 40-60 Controlled to avoid polybromination
2 Reductive amination: 2-bromo-6-hydroxybenzaldehyde + (1-hydroxypropan-2-yl)amine + NaBH3CN in ethanol 65-75 Stirred at room temperature for 12 h
3 Purification by silica gel chromatography (hexane/ethyl acetate 98:2) - Isolates pure 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Reductive Amination High selectivity, mild conditions Requires careful control of reducing agent 65-75
Nucleophilic Substitution Straightforward, uses stable intermediates May require harsher conditions, side reactions 50-70
Direct Bromination Simple, uses commercially available precursors Possible over-bromination, lower regioselectivity 40-60

Research Findings and Notes

  • The presence of the hydroxy group on the propylamine side chain can influence the reactivity and solubility of the final compound, requiring optimization of reaction conditions.
  • Bromination steps must be carefully controlled to avoid multi-brominated byproducts.
  • The compound’s purity is critical for research applications, with typical purity >95% achievable by chromatographic purification.
  • Some related compounds have been crystallographically characterized, confirming the expected substitution pattern and providing structural insight.

Summary Table of Key Data

Parameter Data/Condition
CAS Number 1251077-28-7
Molecular Weight 260.13 g/mol
Starting Materials 6-Hydroxybenzaldehyde, (1-hydroxypropan-2-yl)amine
Bromination Agent Bromine or CuBr/HBr
Amination Method Reductive amination or nucleophilic substitution
Solvent Ethanol, DMF, or aqueous mixtures
Purification Silica gel chromatography, recrystallization
Typical Yield 40-75% depending on step and method
Characterization Techniques NMR, MS, X-ray crystallography (related compounds)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.

Major Products

    Oxidation: Products include ketones or aldehydes depending on the specific conditions.

    Reduction: Products include de-brominated phenols or other substituted phenols.

    Substitution: Products vary based on the nucleophile used, such as methoxyphenols or cyanophenols.

Scientific Research Applications

2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxypropan-2-yl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The aminomethyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol with structurally related compounds, focusing on substituents, functional groups, and applications:

Compound Name Key Substituents Functional Groups Applications/Properties Reference
2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol Bromo, (1-hydroxypropan-2-yl)amino Phenol, secondary amine, alcohol Coordination polymers (e.g., Cd(II) complexes); hydrogen bonding capabilities
2-Bromo-6-(((1-methoxypropan-2-yl)amino)methyl)phenol Bromo, (1-methoxypropan-2-yl)amino Phenol, secondary amine, ether Potential intermediate for methoxy-containing pharmaceuticals; reduced polarity vs. hydroxy
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Bromo, chloro, iminomethyl Phenol, imine Crystallography studies; strong halogen interactions influence crystal packing
4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol Bromo, methoxy, benzimidazole Phenol, benzimidazole, ether Fluorescence studies; π-π stacking interactions in solid state
2-Bromo-6-[(4'-fluoro-2',6'-dimethylphenyl)amino]benzoic acid Bromo, fluoro, methyl, aryl amino Benzoic acid, tertiary amine Radiolabeling precursor; carboxylic acid enhances solubility
RK-019 [(R)-7-((3,5-dimethoxyphenyl)(2-((1-hydroxypropan-2-yl)amino)ethyl)amino)... (1-hydroxypropan-2-yl)amino, dimethoxyphenyl, pyrido-pyrimidinone Amino alcohol, tertiary amine, pyrimidinone Pan-FGFR inhibitor; amino alcohol moiety critical for kinase inhibition

Key Findings:

Amino Alcohol vs. Methoxy Derivatives: The hydroxy group in the target compound enhances polarity and hydrogen bonding compared to the methoxy analogue . This difference impacts solubility and biological activity, as seen in RK-019, where the amino alcohol group is essential for FGFR inhibition . Methoxy substituents, as in 4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol, reduce reactivity but improve lipophilicity, favoring membrane penetration in drug design .

Halogen and Substituent Effects :

  • Bromine at the 2-position increases electrophilicity, enabling nucleophilic aromatic substitution (e.g., in Suzuki couplings ). Chloro substituents, as in ’s compound, enhance crystal density via halogen-halogen interactions .
  • Fluoro and methyl groups in ’s benzoic acid derivative improve metabolic stability and bioavailability in radiopharmaceuticals .

Coordination Chemistry: The target compound’s amino alcohol group facilitates metal coordination, as seen in cadmium(II) complexes with azido and phenolato bridges . Analogous imine-containing compounds (e.g., ) form stable Schiff base complexes but lack the hydroxyl group’s chelation versatility .

Biological Activity: The (1-hydroxypropan-2-yl)amino group in RK-019 and the target compound suggests a pharmacophore role in kinase inhibition, likely through hydrogen bonding with ATP-binding pockets .

Biological Activity

2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol, with the CAS number 1249949-94-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{12}H_{16}BrN_{1}O_{2}
  • Molecular Weight : 260.13 g/mol
  • LogP : 1.6251
  • TPSA : 52.49 Ų

The compound exhibits various biological activities, primarily through its interaction with different biological targets. The following mechanisms have been identified:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Inhibition of Enzymatic Activity : Compounds structurally related to 2-bromo derivatives have shown potential as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for developing antimalarial drugs . This inhibition can disrupt the lifecycle of malaria parasites.
  • Monoamine Oxidase Inhibition : Similar compounds have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This property suggests potential applications in treating neurological disorders.

Biological Activity Data

A summary of biological activity data for 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol is provided in the following table:

Activity Type Target/Pathogen IC50/MIC Value Reference
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
AntimalarialPlasmodium falciparum<0.03 μM
MAO-B InhibitionHuman MAO-BNot specified

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various brominated phenols, revealing that certain derivatives demonstrated significant activity against pathogenic bacteria and fungi . The structure-activity relationship indicated that modifications on the brominated phenol ring could enhance efficacy.
  • Antimalarial Development : Research focusing on DHODH inhibitors has highlighted the potential for compounds like 2-Bromo derivatives to provide effective treatments for malaria, particularly in cases resistant to standard therapies . These findings emphasize the importance of structural optimization in drug development.
  • Neuropharmacological Applications : The inhibition of MAO-B by similar compounds suggests that 2-Bromo derivatives may also play a role in managing neurodegenerative diseases by increasing levels of neurotransmitters such as dopamine and serotonin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves bromination of phenol followed by sequential functionalization. For example:

Bromination : Phenol is treated with bromine in the presence of FeBr₃ to introduce bromine at the 6th position .

Amino/hydroxypropyl introduction : A Mannich-like reaction or reductive amination is used to attach the (1-hydroxypropan-2-yl)amino group. Solvent choice (e.g., methanol or THF), temperature (40–60°C), and stoichiometric ratios of reagents (e.g., amine derivatives) are critical for yield optimization .

  • Key validation : Monitor reactions via TLC or HPLC, and confirm purity using melting point analysis and elemental analysis .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~600 cm⁻¹) .
  • NMR : ¹H NMR resolves the aromatic proton environment (δ 6.8–7.2 ppm for bromophenol) and the hydroxypropyl chain (δ 3.4–4.0 ppm for –CH(OH)–). ¹³C NMR confirms quaternary carbons adjacent to Br .
  • Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 274.0 for C₉H₁₂BrNO₂) .
    • Data contradictions : Cross-reference with X-ray crystallography (e.g., SHELX refinement) to resolve ambiguous proton assignments or tautomeric forms .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what structural motifs are observed in its metal complexes?

  • Methodology : The compound acts as a tridentate ligand via its phenolic O, amino N, and hydroxyl O. For example:

  • Cadmium(II) complexes : React with Cd(NO₃)₂ in methanol to form polymeric structures bridged by phenolato and azido groups. Characterize using single-crystal X-ray diffraction (SHELXL refinement) to reveal octahedral geometry and bridging motifs (Cd···Cd distance ~3.48 Å) .
  • Thermal stability : TGA shows decomposition above 190°C, indicating robustness for material applications .
    • Graph-set analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystals are analyzed using Etter’s formalism to predict packing behavior .

Q. What strategies are employed to resolve contradictions in crystallographic data, particularly for polymorphic forms or twinned crystals?

  • Methodology :

  • Twinning analysis : Use SHELXD for initial structure solution and SHELXL for refinement. For high-resolution data, apply the Hooft parameter or Flack x to handle twinning .
  • Polymorphism screening : Vary crystallization solvents (e.g., DMF vs. ethanol) and use differential scanning calorimetry (DSC) to identify phase transitions .
    • Case study : A cadmium complex derived from a Schiff base analog showed 2D sheet structures via azido bridging; similar approaches can be applied to this compound .

Q. How does structural modification of the (1-hydroxypropan-2-yl)amino group influence biological activity?

  • Methodology :

  • Derivatization : Replace the hydroxypropyl group with methyl or ethyl variants via reductive alkylation. Assess antimicrobial activity using MIC assays against E. coli or S. aureus .
  • Molecular docking : Compare binding affinities to enzyme targets (e.g., cytochrome P450) using AutoDock Vina. Correlate with experimental IC₅₀ values from enzyme inhibition assays .
    • Contradictions : Discrepancies between in silico predictions and in vitro results may arise from solvation effects or protein flexibility, requiring MD simulations for validation .

Data Analysis and Interpretation

Q. How are hydrogen-bonding networks in crystalline forms analyzed to predict supramolecular behavior?

  • Methodology :

  • Graph-set notation : Classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) using Mercury software. This aids in understanding crystal packing and stability .
  • Energy frameworks : Calculate interaction energies (Coulombic, dispersion) in CrystalExplorer to prioritize dominant interactions .

Q. What experimental and computational approaches reconcile conflicting bioactivity data across structural analogs?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the aminoalkyl chain) and test against a panel of cancer cell lines (e.g., MTT assay on HeLa cells) .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with logP and activity .
    • Validation : Cross-check with crystallographic data to confirm conformational stability of active analogs .

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